4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid
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Overview
Description
4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluoro substituent, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by further functionalization to introduce the fluoro and methyl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the benzylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluoro substituent, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce the corresponding alcohols.
Scientific Research Applications
4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-methylbenzeneboronic acid
- 4-(Benzyloxy)phenol
Uniqueness
4-(Benzyloxy)-3-fluoro-2-methylbenzoic acid is unique due to the presence of both a fluoro and a methyl group on the benzoic acid core, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H13FO3 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-fluoro-2-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
VYXMWCROVRCTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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